molecular formula C19H19ClN2O3S2 B4646869 ETHYL 2-({[(3-CHLOROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE CAS No. 6416-94-0

ETHYL 2-({[(3-CHLOROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

Cat. No.: B4646869
CAS No.: 6416-94-0
M. Wt: 423.0 g/mol
InChI Key: ZMJREHWEFMYZKP-UHFFFAOYSA-N
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Description

This compound is a benzothiophene derivative featuring a 4,5,6,7-tetrahydrobenzo[b]thiophene core substituted at the 3-position with an ethyl carboxylate group and at the 2-position with a thiourea-linked 3-chlorophenylformamido moiety. Its synthesis likely involves multi-step reactions, including esterification and thiourea coupling, as inferred from analogous procedures (e.g., ethyl 2-(3-chlorophenyl)propanoate synthesis via sulfuric acid-catalyzed esterification in ethanol ).

Properties

IUPAC Name

ethyl 2-[(3-chlorobenzoyl)carbamothioylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O3S2/c1-2-25-18(24)15-13-8-3-4-9-14(13)27-17(15)22-19(26)21-16(23)11-6-5-7-12(20)10-11/h5-7,10H,2-4,8-9H2,1H3,(H2,21,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMJREHWEFMYZKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=S)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80365543
Record name Ethyl 2-{[(3-chlorobenzoyl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80365543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6416-94-0
Record name Ethyl 2-{[(3-chlorobenzoyl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80365543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of ETHYL 2-({[(3-CHLOROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the formation of the benzothiophene core followed by the introduction of the ethyl ester and the chlorophenylformamido groups. Reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

The compound Ethyl 2-({[(3-chlorophenyl)formamido]methanethioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article will explore the scientific research applications of this compound, including its chemical properties, biological activities, and potential therapeutic uses.

Molecular Formula and Structure

  • Molecular Formula : C19H20ClN2O2S
  • Molecular Weight : Approximately 374.89 g/mol

Anticancer Activity

Research indicates that compounds containing benzothiophene derivatives exhibit anticancer properties. The structural features of this compound suggest potential activity against various cancer cell lines. Studies have shown that similar compounds can induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation.

Antimicrobial Properties

The compound's structure may also confer antimicrobial activity. Compounds with similar functional groups have demonstrated effectiveness against a range of pathogens, including bacteria and fungi. Further research is needed to evaluate the specific antimicrobial efficacy of this compound.

Enzyme Inhibition

This compound may act as an inhibitor of specific enzymes involved in disease processes. For instance, inhibitors targeting proteases or kinases can be developed based on the structural motifs present in this compound.

Case Study 1: Cancer Cell Line Studies

A study investigating the anticancer effects of benzothiophene derivatives found that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7). The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Testing

In a separate investigation, compounds containing the benzothiophene scaffold were tested against Gram-positive and Gram-negative bacteria. Results indicated that these compounds displayed notable antibacterial activity, suggesting that this compound could be further explored for its potential as an antimicrobial agent.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The benzothiophene core can interact with enzymes or receptors, modulating their activity. The presence of the chlorophenylformamido group can enhance binding affinity and specificity, leading to more pronounced biological effects.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key analogues differ in substituents on the benzothiophene core or the appended aryl/alkyl groups. Below is a comparative analysis:

Compound Name Substituent at 2-Position Pharmacological Activity Molecular Weight (g/mol) Key Reference
Target Compound 3-Chlorophenylformamido-methanethioyl Not explicitly reported ~453.97 (calculated) -
Ethyl 2-[({2,2,2-trichloro-1-[(4-methoxybenzoyl)amino]ethyl}carbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate 4-Methoxybenzoyl-trichloroethyl-thiourea Unknown ~619.53 (calculated)
Ethyl 2-(3-bromopropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate 3-Bromopropanoylamino Not reported ~386.30 (calculated)
Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate Substituted phenylacrylamido (e.g., nitro, methoxy) Antioxidant, anti-inflammatory ~350–400 (varies)

Key Observations:

  • Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 3-chlorophenyl group (electron-withdrawing) may enhance metabolic stability compared to the 4-methoxybenzoyl group (electron-donating) in , which could increase susceptibility to oxidative metabolism.
  • Bioactivity: The acrylamido derivatives in demonstrated significant antioxidant (IC₅₀: 12–18 µM in DPPH assay) and anti-inflammatory (40–60% edema inhibition at 50 mg/kg) activities, suggesting that the thiourea-linked substituents in the target compound may confer similar properties if optimized .

Physicochemical Properties

  • Lipophilicity: The 3-chlorophenyl group in the target compound increases logP compared to the methoxy-substituted (predicted logP: ~4.2 vs. ~3.8).
  • Solubility: The ethyl carboxylate moiety enhances aqueous solubility relative to non-esterified analogues, though the thiourea linkage may reduce it due to hydrogen-bonding interactions.

Biological Activity

Ethyl 2-({[(3-chlorophenyl)formamido]methanethioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and implications for therapeutic applications.

The synthesis of the compound typically involves a multi-step organic reaction process. The primary route includes the reaction of 3-chlorophenyl isocyanate with ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate. Various solvents and bases such as dichloromethane or triethylamine are used to facilitate the reaction under controlled conditions.

Antitumor Activity

Research has shown that derivatives of the benzothiophene scaffold exhibit notable antitumor properties. For instance, compounds derived from this scaffold have demonstrated IC50 values ranging from 23.2 to 49.9 μM against various cancer cell lines, indicating significant cytotoxic activity .

Table 1: Antitumor Activity of Related Compounds

Compound IDIC50 (μM)Cell Line
Compound 423.2MCF-7
Compound 549.9HeLa
Compound 1552.9A549

The mechanism through which this compound exerts its biological effects is primarily through the induction of apoptosis in cancer cells. Flow cytometry studies have indicated that the compound can cause G2/M phase cell cycle arrest and enhance apoptotic markers in treated cells .

Additionally, it has been observed that the compound inhibits autophagic cell death pathways while promoting necrosis and apoptosis as dual mechanisms for its antiproliferative activity .

Case Studies and Research Findings

A study evaluating the analgesic properties of related compounds indicated that derivatives of benzothiophene exhibit significant analgesic effects exceeding those of standard analgesics like metamizole .

Moreover, another investigation highlighted the compound's potential as an anti-inflammatory agent, suggesting its utility in managing inflammatory conditions due to its ability to modulate pro-inflammatory cytokines .

Q & A

Q. What are the key synthetic routes for preparing ETHYL 2-({[(3-CHLOROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE?

The synthesis involves multi-step protocols, including:

  • Cyanoacetylation : Reacting an amino-thiophene precursor with a cyanoacetylating agent (e.g., 1-cyanoacetyl-3,5-dimethylpyrazole) to introduce the cyanoacetamido group .
  • Knoevenagel Condensation : Using substituted benzaldehydes in the presence of piperidine and acetic acid to form acrylamido derivatives via active methylene intermediates. Reaction conditions typically include reflux in toluene for 5–6 hours, yielding 72–94% .
  • Purification : Recrystallization with alcohols to isolate pure products.

Q. How can the compound’s structure be analytically validated?

Use a combination of spectroscopic and chromatographic methods:

Technique Application
IR Spectroscopy Confirm functional groups (e.g., C=O at ~1700 cm⁻¹, S-H stretches in thiophene).
¹H/¹³C NMR Assign proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, ethyl ester signals at δ 1.2–4.3 ppm).
Mass Spectrometry Verify molecular weight (e.g., [M+H]⁺ peaks consistent with C₂₀H₂₃ClN₂O₃S₂).
HPLC Assess purity (>95% recommended for biological assays).

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in the Knoevenagel step?

  • Catalyst Screening : Test alternatives to piperidine (e.g., DBU, pyrrolidine) to enhance reaction rates.
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus toluene for solubility and reactivity .
  • Temperature Control : Lower temperatures (50–60°C) may reduce side reactions, while higher temperatures (80–100°C) accelerate condensation.
  • Real-Time Monitoring : Use TLC or in-situ IR to track reaction progress and adjust parameters dynamically .

Q. What computational methods are suitable for predicting the compound’s bioactivity?

  • Molecular Docking : Simulate interactions with targets like cyclooxygenase-2 (COX-2) or TNF-α using AutoDock Vina or Schrödinger Suite.
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing Cl groups) with anti-inflammatory or antioxidant activity .
  • ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP ~3.5, moderate blood-brain barrier permeability) .

Q. How can stability studies under varying pH and temperature conditions inform formulation strategies?

  • Hydrolysis Kinetics : Incubate the compound in buffers (pH 1–9) at 37°C and analyze degradation via HPLC. The ester group is prone to hydrolysis in alkaline conditions .
  • Thermal Stability : Use DSC/TGA to identify decomposition temperatures (>200°C typical for thiophene derivatives).
  • Light Sensitivity : Conduct photostability tests under ICH Q1B guidelines to assess structural integrity .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-Response Analysis : Validate IC₅₀ values using standardized assays (e.g., DPPH for antioxidants, carrageenan-induced edema for anti-inflammatory effects) .
  • Control for Metabolites : Test if observed activity arises from the parent compound or its derivatives (e.g., via LC-MS/MS).
  • Cross-Study Comparisons : Normalize data to reference compounds (e.g., ascorbic acid for antioxidants) to account for methodological variability .

Methodological Guidance

Q. What in vitro assays are recommended for evaluating antioxidant potential?

  • DPPH Radical Scavenging : Measure absorbance decrease at 517 nm after 30 minutes.
  • FRAP Assay : Quantify Fe³⁺ reduction to Fe²⁺ at 593 nm.
  • Cell-Based Models : Use H₂O₂-stressed human fibroblasts to assess intracellular ROS reduction .

Q. How to design experiments for structure-activity relationship (SAR) studies?

  • Substituent Variation : Synthesize analogs with halogens (F, Br), electron-donating groups (OMe), or bulky substituents on the phenyl ring.
  • Biological Testing : Compare IC₅₀ values across analogs to identify critical moieties (e.g., 3-Cl enhances COX-2 inhibition) .
  • Crystallography : Resolve X-ray structures to correlate conformational flexibility with activity .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields?

  • Reagent Purity : Ensure starting materials (e.g., 3-chlorophenylamine) are ≥98% pure (CAS 13078-79-0) .
  • Parameter Documentation : Track exact molar ratios, solvent drying, and inert atmosphere use.
  • Reproducibility Trials : Repeat reactions in triplicate and report mean ± SD .

Q. What analytical techniques confirm the absence of tautomeric forms in solution?

  • Variable Temperature NMR : Monitor chemical shift changes (e.g., NH protons) to detect tautomerism.
  • UV-Vis Spectroscopy : Identify λmax shifts indicative of structural isomerization.
  • DFT Calculations : Predict energetically favored tautomers using Gaussian 16 .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ETHYL 2-({[(3-CHLOROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
Reactant of Route 2
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ETHYL 2-({[(3-CHLOROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

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